3-Methylimidazo[1,2-a]pyridine-7-carbonitrile
Overview
Description
3-Methylimidazo[1,2-a]pyridine-7-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with a nitrogen atom at the 1-position and a cyano group at the 7-position.
Mechanism of Action
Target of Action
3-Methylimidazo[1,2-a]pyridine-7-carbonitrile is a derivative of the imidazo[1,2-a]pyridine class Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry, including significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been studied for their interaction with various targets
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been studied for their effects on various biochemical pathways
Pharmacokinetics
Some imidazo[1,2-a]pyridine analogues have displayed pharmacokinetic and safety profiles compatible with once-daily dosing
Result of Action
Imidazo[1,2-a]pyridine analogues have been studied for their effects on various cellular targets
Action Environment
The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives This suggests that the compound’s action could potentially be influenced by various environmental factors
Preparation Methods
The synthesis of 3-Methylimidazo[1,2-a]pyridine-7-carbonitrile can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization to introduce the cyano group. Multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are also employed in the synthesis of imidazo[1,2-a]pyridines .
Chemical Reactions Analysis
3-Methylimidazo[1,2-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or transition metal catalysis.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring, often using halogenating agents or nucleophiles.
Functionalization: Radical reactions, photocatalysis, and other strategies are used for the direct functionalization of the imidazo[1,2-a]pyridine scaffold.
Scientific Research Applications
3-Methylimidazo[1,2-a]pyridine-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of various biologically active molecules.
Biology: This compound is studied for its potential as an antimicrobial and antituberculosis agent.
Industry: The structural characteristics of imidazo[1,2-a]pyridines make them useful in material science.
Comparison with Similar Compounds
3-Methylimidazo[1,2-a]pyridine-7-carbonitrile can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-TB activity.
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with significant attention in synthetic chemistry.
Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine: These derivatives have shown pharmacological potential and are studied for their synthetic approaches.
This compound stands out due to its unique cyano group at the 7-position, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-methylimidazo[1,2-a]pyridine-7-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-7-6-11-9-4-8(5-10)2-3-12(7)9/h2-4,6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXDHARGEFFOLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C=CC(=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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